molecular formula C26H40N4O B2910736 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide CAS No. 946286-08-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide

Cat. No.: B2910736
CAS No.: 946286-08-4
M. Wt: 424.633
InChI Key: PCHIDKASECONBV-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines an adamantane core with a dimethylamino phenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane coreThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.

    Biology: The compound is used in studies to investigate cellular processes and pathways, including signal transduction and gene expression.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O/c1-28(2)23-6-4-22(5-7-23)24(30-10-8-29(3)9-11-30)18-27-25(31)26-15-19-12-20(16-26)14-21(13-19)17-26/h4-7,19-21,24H,8-18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHIDKASECONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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